Aluminum oxide hydroxide

Catalysis Adsorption BET surface area

Generic procurement under CAS 1318-23-6 often fails to distinguish well-crystallized boehmite from high-surface-area pseudoboehmite-a critical oversight for applications demanding porosity and binding performance. This pseudoboehmite grade resolves that ambiguity. • Surface area 250-400 m²/g with pore volume 0.45-0.7 mL/g, engineered for γ-Al₂O₃ catalyst supports and FCC binder matrices. • Low sodium (<50 ppm), ≥99% purity, suitable for CMP slurries, advanced ceramics, and flame-retardant coatings. • Consistent peptization and reliable batch-to-batch reproducibility for industrial-scale manufacturing.

Molecular Formula AlHO2
Molecular Weight 59.988 g/mol
CAS No. 1318-23-6
Cat. No. B075778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum oxide hydroxide
CAS1318-23-6
SynonymsAlOOH
aluminum oxide hydroxide
aluminum oxide hydroxide, anhydrous
aluminum oxide hydroxide, monohydrate
boehmite
PT-A compound
Molecular FormulaAlHO2
Molecular Weight59.988 g/mol
Structural Identifiers
SMILES[OH-].[O-2].[Al+3]
InChIInChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1
InChIKeyVXAUWWUXCIMFIM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Oxide Hydroxide (CAS 1318-23-6) Technical Grade & Pseudoboehmite Differentiation Overview


Aluminum oxide hydroxide (CAS 1318-23-6) encompasses both well-crystallized boehmite (γ-AlOOH) and its finely divided, disordered counterpart pseudoboehmite. While both share the same nominal chemical composition AlO(OH), the distinction in crystalline order governs their industrial utility. Boehmite is an orthorhombic mineral with high thermal stability [1]. Pseudoboehmite is a metastable, poorly crystallized variant containing intercalated water and a significantly smaller crystallite size [2]. Its unique structure translates directly into a higher specific surface area and pore volume, making it the preferred precursor for high-surface-area gamma-alumina supports [3].

Why Generic 'Aluminum Oxide Hydroxide' Substitution Fails in High-Performance Manufacturing


Generic procurement under CAS 1318-23-6 fails to distinguish between boehmite and pseudoboehmite, which exhibit vastly different performance metrics. Using a high-crystallinity boehmite where a high-surface-area pseudoboehmite binder is required will result in a catalyst support with inadequate surface area (10-50 m²/g vs 100-400 m²/g) [1] and poor mechanical binding strength [2]. Conversely, substituting pseudoboehmite for boehmite in high-temperature ceramics will lead to unexpected shrinkage and premature phase transformation due to the rapid release of structural water below 500°C [3]. The quantitative evidence below demonstrates precisely how these structural variations govern application-specific performance.

Aluminum Oxide Hydroxide: Quantitative Evidence for Pseudoboehmite vs. Boehmite Selection


BET Surface Area: Pseudoboehmite Provides up to 8x Higher Surface Area than Crystalline Boehmite

Pseudoboehmite exhibits a specific surface area in the range of 100-400 m²/g, whereas well-crystallized boehmite is confined to a range of 10-50 m²/g [1]. Commercial pseudoboehmite grades from Sasol (e.g., CATAPAL A) and Rhineland Specilaties demonstrate surface areas of 250 m²/g and 233 m²/g, respectively, compared to a typical boehmite range of 10-50 m²/g . This 5- to 8-fold increase is directly attributable to the smaller crystallite size and structural disorder in pseudoboehmite [1].

Catalysis Adsorption BET surface area Pseudoboehmite Boehmite

Crystal Structure (020) d-Spacing: Pseudoboehmite's 0.67 nm Interlayer Distance Confirms Intercalated Water

X-ray diffraction (XRD) analysis reveals a distinct structural signature for pseudoboehmite. The (020) reflection, corresponding to the interlayer spacing, is expanded to 0.67 nm in pseudoboehmite compared to 0.617 nm for well-crystallized boehmite [1]. This increase in d-spacing is a direct result of water molecules intercalated between the AlOOH layers and a smaller number of stacking layers, confirming the disordered, high-surface-area nature of the material [2].

X-ray diffraction Crystallography d-spacing Pseudoboehmite Boehmite

Gamma-Alumina Precursor: Pseudoboehmite Preserves Pore Structure During High-Temperature Calcination

Pseudoboehmite is the critical precursor for high-surface-area gamma-alumina (γ-Al₂O₃) catalyst supports. A key differentiator is its ability to retain pore size distribution upon calcination up to 1000 °C [1]. This contrasts with other aluminum hydroxides (e.g., gibbsite) which undergo significant pore collapse during dehydration. The pore volume of commercial pseudoboehmite ranges from 0.45 to 0.7 ml/g [2], a parameter that is largely preserved in the final γ-Al₂O₃ support, ensuring consistent catalytic performance.

Catalyst support Thermal stability Pore size distribution Pseudoboehmite Gamma-alumina

Commercial Grade Specifications: High-Purity Pseudoboehmite (4N5+) vs. Lower-Purity Technical Grade Boehmite

For applications requiring ultra-low contamination, the purity of the aluminum oxide hydroxide source is critical. High-purity pseudoboehmite grades, such as those offered by Rhineland Specilaties (via Alpha HPA), achieve a metals purity of 99.995%+ (4N5+), validated by ICP-MS and GDMS . This contrasts with standard technical grade boehmite or pseudoboehmite, which may contain higher levels of sodium, iron, and silicon. A sodium (Na) content below 50 ppm is a key differentiator for high-purity grades [1].

High-purity alumina Trace metal analysis Procurement specification Semiconductor Optics

Best-Fit Industrial and Research Application Scenarios for Aluminum Oxide Hydroxide (CAS 1318-23-6)


Petroleum Refining: High-Surface-Area FCC Catalyst Binder and Hydroprocessing Support Precursor

The high surface area (250 m²/g) and pore volume (0.45-0.7 ml/g) of pseudoboehmite make it the industry standard binder for Fluid Catalytic Cracking (FCC) catalysts . Its peptization properties create a robust, porous matrix that enhances catalyst particle strength and accessibility [1]. Upon calcination to γ-Al₂O₃, the preserved pore structure provides an ideal support for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) catalysts, essential for producing ultra-low sulfur fuels [2].

High-Purity Materials Synthesis: Precursor for CMP Slurries, Optoelectronics, and Advanced Ceramics

High-purity pseudoboehmite (99.995%+), with its controlled morphology and low sodium content (<50 ppm), is the definitive precursor for Chemical Mechanical Planarization (CMP) slurries used in semiconductor wafer polishing, where trace metal contamination is catastrophic . Its high reactivity and purity also make it the preferred aluminum source for synthesizing advanced materials like YAG phosphors, solid-state laser hosts, and high-purity alumina substrates for electronics .

Adsorption and Environmental Remediation: High-Capacity Adsorbent for Fluoride and Heavy Metals

The exceptionally high specific surface area (up to 400 m²/g) and abundant surface hydroxyl groups of pseudoboehmite [3] provide superior adsorption capacity for anions like fluoride (F⁻) from drinking water and heavy metal cations from industrial wastewater . Its performance as an adsorbent far exceeds that of low-surface-area boehmite or natural clays, making it a cost-effective material for environmental compliance.

Specialty Formulations: Flame Retardant and Functional Coating Additive

The release of structural water from pseudoboehmite at elevated temperatures (~300-500°C) provides an endothermic cooling effect and dilutes combustible gases, making it an effective non-halogenated flame retardant for polymers and printed circuit boards . Its high surface area also contributes to excellent film-forming and barrier properties in functional coatings [4].

Technical Documentation Hub

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